molecular formula C13H18FNO B7475036 N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide

N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide

Cat. No.: B7475036
M. Wt: 223.29 g/mol
InChI Key: GEJMDJTWUBCHFH-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a fluorophenyl group attached to a methyl group, which is further connected to a trimethylpropanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide typically involves the reaction of 2-fluorobenzylamine with 2,2-dimethylpropanoic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The trimethylpropanamide moiety contributes to the compound’s stability and bioavailability. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorophenyl)-N-methylamine
  • N-(3-Fluorobenzyl)-2-(4-morpholinyl)ethanamine
  • N-(4-Fluorobenzyl)-2-(4-morpholinyl)ethanamine

Uniqueness

N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide is unique due to its specific combination of a fluorophenyl group and a trimethylpropanamide structure. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, which can be advantageous in various applications compared to other similar compounds.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-13(2,3)12(16)15(4)9-10-7-5-6-8-11(10)14/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJMDJTWUBCHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(C)CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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